molecular formula C19H22N4O B2366356 2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)butanamide CAS No. 847387-70-6

2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)butanamide

Cat. No.: B2366356
CAS No.: 847387-70-6
M. Wt: 322.412
InChI Key: XSMFPPVAPJYHGP-UHFFFAOYSA-N
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Description

“2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)butanamide” is a compound that contains an imidazo[1,2-a]pyrimidine core . Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyrimidine has been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis, etc .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the compound .


Chemical Reactions Analysis

The imidazo[1,2-a]pyrimidine core can undergo various chemical reactions. For example, it can participate in multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For example, the IR and NMR spectra can provide information about the functional groups and the chemical environment of the atoms in the compound .

Scientific Research Applications

Synthesis and Biological Activity

Compounds structurally related to 2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)butanamide have been synthesized for potential biological activities. For instance, the synthesis of new imidazo[1,2-a]pyridines as potential antiulcer agents was investigated, highlighting the synthetic routes and biological evaluation of these compounds. However, despite their synthesis, these compounds did not display significant antisecretory activity but demonstrated good cytoprotective properties in ethanol and HCl models (J. Starrett et al., 1989).

Structural Analysis

The structural analysis of compounds with the imidazo[1,2-a]pyrimidin-2-yl moiety includes detailed crystallographic studies. For example, the crystal structure of ethyl 2-[1-(4-chlorophenyl)-2,5-dioxo-1,2,3,5-tetrahydroimidazo[1′,2′:1,2]pyrimidino[5,4-b][1]benzofuran-3-yl]acetate was elucidated, revealing the planarity of the fused ring systems and their molecular interactions, which could be crucial for understanding the compound's biological interactions (Yanggen Hu et al., 2007).

Antimicrobial and Antiviral Activities

Research on heterocyclic compounds including imidazo[1,2-a]pyrimidin-2-yl derivatives explored their potential antimicrobial activities. Ethyl imidazo(1,2-a) and imidazo(1,2-c)pyrimidin-2-acetates were synthesized and evaluated for their anti-inflammatory activity, illustrating the broad applicability of this chemical scaffold in drug discovery (E. Abignente et al., 1976).

Moreover, compounds incorporating the imidazo[1,2-a]pyridine motif have been evaluated for their antiviral activities, specifically as inhibitors of human rhinovirus. This highlights the potential of such compounds in the development of new antiviral drugs (C. Hamdouchi et al., 1999).

Future Directions

The imidazo[1,2-a]pyrimidine core is receiving significant attention in the synthetic chemistry community due to its wide range of applications in medicinal chemistry . Therefore, the development of new synthetic strategies and drug development involving “2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)butanamide” and similar compounds could be a promising area of future research.

Properties

IUPAC Name

2-ethyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-4-14(5-2)18(24)21-16-11-15(8-7-13(16)3)17-12-23-10-6-9-20-19(23)22-17/h6-12,14H,4-5H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMFPPVAPJYHGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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